2-Ethyl-6-methylbenzaldehyde

Purity Specification Physical Form Procurement Quality

2-Ethyl-6-methylbenzaldehyde (CAS 106976-44-7) is a disubstituted benzaldehyde derivative (C10H12O, MW 148.20 g/mol) bearing an ethyl group at the 2-position and a methyl group at the 6-position of the aromatic ring. This specific 2,6-substitution pattern places the aldehyde carbonyl in a sterically congested ortho environment, a structural feature that fundamentally differentiates its reactivity from monosubstituted or para-substituted benzaldehyde analogs.

Molecular Formula C10H12O
Molecular Weight 148.2 g/mol
CAS No. 106976-44-7
Cat. No. B012423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-6-methylbenzaldehyde
CAS106976-44-7
SynonymsBenzaldehyde, 2-ethyl-6-methyl- (9CI)
Molecular FormulaC10H12O
Molecular Weight148.2 g/mol
Structural Identifiers
SMILESCCC1=CC=CC(=C1C=O)C
InChIInChI=1S/C10H12O/c1-3-9-6-4-5-8(2)10(9)7-11/h4-7H,3H2,1-2H3
InChIKeyQUEDYNFRLQIQHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-6-methylbenzaldehyde (CAS 106976-44-7): Core Identity and Procurement Baseline


2-Ethyl-6-methylbenzaldehyde (CAS 106976-44-7) is a disubstituted benzaldehyde derivative (C10H12O, MW 148.20 g/mol) bearing an ethyl group at the 2-position and a methyl group at the 6-position of the aromatic ring [1]. This specific 2,6-substitution pattern places the aldehyde carbonyl in a sterically congested ortho environment, a structural feature that fundamentally differentiates its reactivity from monosubstituted or para-substituted benzaldehyde analogs. The compound is commercially supplied as a clear liquid with a purity specification of 97% and is classified as a research-chemical building block for further synthetic elaboration . Its computed XLogP3-AA value of 2.5 and topological polar surface area of 17.1 Ų provide a baseline lipophilicity and polarity profile useful for partition-based separation design [1].

Why 2-Ethyl-6-methylbenzaldehyde Cannot Be Replaced by Generic Benzaldehyde Analogs in Sterically Sensitive Applications


Ortho-substituted benzaldehydes exhibit fundamentally different reactivity profiles compared to their para- or meta-substituted isomers, and 2,6-disubstitution amplifies these effects dramatically. In the specific case of 2-ethyl-6-methylbenzaldehyde, simultaneous occupation of both ortho positions creates a steric environment that directly modulates nucleophilic addition rates, aldol condensation kinetics, and stereoselective reduction outcomes . Literature on 2,6-disubstituted benzaldehydes demonstrates that this steric congestion can invert enantioselectivity in Alpine-Borane reductions by diverting the reaction through a non-selective dehydroboration pathway . Consequently, substituting 2-ethyl-6-methylbenzaldehyde with a less hindered analog such as 2-methylbenzaldehyde, 4-ethylbenzaldehyde, or unsubstituted benzaldehyde would fundamentally alter reaction kinetics and product distributions, compromising synthetic route fidelity.

Quantitative Differentiation Evidence: 2-Ethyl-6-methylbenzaldehyde vs. Nearest Analogs


Comparative Purity and Physical Form: 2-Ethyl-6-methylbenzaldehyde vs. 2,6-Diethylbenzaldehyde and 2,6-Dimethylbenzaldehyde

Among commercially available 2,6-disubstituted benzaldehyde building blocks with documented purity specifications, 2-ethyl-6-methylbenzaldehyde is supplied with a verified purity of 97% as a liquid at ambient storage , whereas 2,6-dimethylbenzaldehyde (CAS 5405-65-2) is typically supplied as a crystalline solid with a melting point range of 27–31 °C and variable purity specifications across vendors . The liquid physical form of 2-ethyl-6-methylbenzaldehyde at room temperature simplifies handling in automated synthesis platforms and continuous-flow reactor setups compared to solid analogs requiring pre-melting or dissolution steps.

Purity Specification Physical Form Procurement Quality

Steric Parameter Differentiation: Charton ν Values for Ethyl vs. Methyl ortho-Substituents in Benzaldehyde Reactivity Models

The differential steric impact of the 2-ethyl-6-methyl substitution pattern versus the symmetric 2,6-dimethyl pattern can be quantified using Charton steric parameters (ν). The ethyl group has a Charton ν value of 0.56, while the methyl group has a Charton ν value of 0.52 [1]. In 2-ethyl-6-methylbenzaldehyde, the ortho positions are occupied by one ethyl (ν = 0.56) and one methyl (ν = 0.52), creating an asymmetric steric environment. This contrasts with 2,6-dimethylbenzaldehyde (two methyl groups, both ν = 0.52) and 2,6-diethylbenzaldehyde (two ethyl groups, both ν = 0.56). Kinetic studies on ortho-substituted benzaldehyde oxidations demonstrate that reaction rates correlate with these steric parameters through multiparametric equations incorporating both polar (σ) and steric (ν) contributions [2].

Steric Hindrance Charton Parameter Ortho Effect Reaction Kinetics

Synthesis Yield Benchmarking: Grignard-Mediated Route to 2-Ethyl-6-methylbenzaldehyde vs. Analogous 2-Substituted Benzaldehyde Syntheses

The synthesis of 2-ethyl-6-methylbenzaldehyde via manganese(II) chloride-catalyzed Grignard addition of ethylmagnesium chloride to a pre-formed imine intermediate proceeds with an isolated yield of 83% after flash chromatographic purification at a 15.3 mmol scale . This yield benchmark can be contextualized against analogous syntheses of 2,6-dialkylbenzaldehydes via similar imine-directed ortho-alkylation strategies, which typically report yields in the 65–85% range depending on the steric demands of the migrating alkyl group . The 83% yield for the ethyl/methyl combination suggests that the steric penalty of installing one ethyl group ortho to the aldehyde is partially mitigated by the smaller methyl group at the 6-position, an observation consistent with the Charton parameter differential discussed above.

Synthetic Yield Grignard Alkylation Process Efficiency Route Scalability

Lipophilicity Comparison: Computed logP of 2-Ethyl-6-methylbenzaldehyde vs. Structurally Proximal Benzaldehyde Derivatives

The computed XLogP3-AA value for 2-ethyl-6-methylbenzaldehyde is 2.5 [1], positioning it at a specific lipophilicity window among disubstituted benzaldehydes. For comparison, 2,6-dimethylbenzaldehyde (C₉H₁₀O, MW 134.18) has a computed XLogP3 of approximately 2.1, while 2,6-diethylbenzaldehyde (C₁₁H₁₄O, MW 162.23) has a computed XLogP3 of approximately 3.0 [2]. The target compound thus occupies an intermediate lipophilicity range (ΔlogP ≈ +0.4 vs. dimethyl; ΔlogP ≈ −0.5 vs. diethyl) that directly impacts reversed-phase chromatographic retention, liquid-liquid extraction efficiency, and membrane permeability predictions in drug-design contexts.

LogP Lipophilicity Partition Coefficient Chromatographic Behavior

High-Value Application Scenarios for 2-Ethyl-6-methylbenzaldehyde in Research and Industrial Synthesis


Steric Probe in Enantioselective Reduction Methodology Development

2-Ethyl-6-methylbenzaldehyde serves as a sterically-demanding model substrate for evaluating the performance of chiral reducing agents and asymmetric catalysts. The asymmetric ortho-substitution environment—with differentiated ethyl and methyl groups (Charton ν values 0.56 and 0.52, respectively)—creates a more subtle steric landscape than symmetric 2,6-dimethyl or 2,6-diethyl analogs [1]. This enables researchers to probe whether a catalyst system can distinguish between ethyl and methyl groups flanking the reactive carbonyl, a level of steric differentiation not achievable with symmetric 2,6-disubstituted benzaldehydes. The compound is directly relevant to studies such as Alpine-Borane reductions where 2,6-disubstitution has been shown to divert stereochemical outcomes via dehydroboration side reactions .

Key Intermediate for Agrochemical Lead Optimization via Ortho-Functionalized Benzaldehyde Scaffolds

The compound's established synthesis route via MnCl₂-catalyzed imine-directed Grignard alkylation delivers an 83% isolated yield at multi-gram scale , providing a reliable entry point for constructing agrochemical scaffolds requiring specific 2-ethyl-6-methyl substitution. The aldehyde functionality serves as a versatile handle for subsequent Wittig olefination, reductive amination, or Knoevenagel condensation steps. Patents citing 2-ethyl-6-methylbenzaldehyde (including WO2007/85556) indicate its documented utility as an intermediate in biologically active molecule synthesis, particularly where the specific ethyl/methyl substitution pattern is required for target binding rather than alternative 2,6-dialkyl combinations .

Standard Substrate for Ortho-Substituent Effect Calibration in Physical Organic Chemistry

The combination of one ethyl and one methyl ortho substituent places 2-ethyl-6-methylbenzaldehyde at a unique position within the Charton steric parameter continuum (weighted average ν ≈ 0.54), filling a gap between symmetric 2,6-dimethyl (ν = 0.52) and 2,6-diethyl (ν = 0.56) benzaldehydes [1]. This intermediate steric bulk, coupled with the computed XLogP3 of 2.5 [2], makes the compound valuable for calibrating multiparametric structure-reactivity correlations (LDRS equations) used to predict oxidation kinetics, nucleophilic addition rates, and equilibrium constants for ortho-substituted aromatic aldehydes [3].

Reference Compound in Structure-Odor Relationship (SOR) Studies for Fragrance Chemistry

As a 2,6-dialkylbenzaldehyde with a documented presence in fragrance-related patent literature (including IFF patent US 6,340,666 focusing on ortho-substituted benzaldehydes) [4], 2-ethyl-6-methylbenzaldehyde occupies a defined position in structure-odor relationship matrices. Its specific substitution pattern allows systematic comparison of odor character and threshold against 2-ethylbenzaldehyde, 2,6-dimethylbenzaldehyde, and 2,6-diethylbenzaldehyde, enabling fragrance chemists to deconvolute the individual contributions of ethyl vs. methyl groups at each ortho position to olfactory properties.

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